2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
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Overview
Description
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, also known as 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine and other areas. This compound has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one involves the reaction of benzylamine with 4-methylbenzoyl chloride to form 2-benzyl-4-methylbenzamide, which is then reacted with sodium azide and copper sulfate to form 2-benzyl-4-methyl-1,2,4-triazolidine-3-thione. This compound is then reacted with methyl iodide to form 2-benzyl-5-methyl-1,2,4-triazolidine-3-thione, which is finally reacted with 4-methylphenylhydrazine to form the target compound.
Starting Materials
Benzylamine, 4-methylbenzoyl chloride, Sodium azide, Copper sulfate, Methyl iodide, 4-methylphenylhydrazine
Reaction
Benzylamine + 4-methylbenzoyl chloride -> 2-benzyl-4-methylbenzamide, 2-benzyl-4-methylbenzamide + Sodium azide + Copper sulfate -> 2-benzyl-4-methyl-1,2,4-triazolidine-3-thione, 2-benzyl-4-methyl-1,2,4-triazolidine-3-thione + Methyl iodide -> 2-benzyl-5-methyl-1,2,4-triazolidine-3-thione, 2-benzyl-5-methyl-1,2,4-triazolidine-3-thione + 4-methylphenylhydrazine -> 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Mechanism Of Action
The exact mechanism of action of 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one is not yet fully understood. However, it is believed that it works by blocking the action of enzymes involved in the synthesis of proteins and other molecules, which in turn prevents the growth and replication of bacteria, fungi, and viruses.
Biochemical And Physiological Effects
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory, anti-cancer, and anti-HIV-1 protease inhibitor properties. It has also been found to have cytotoxic effects on certain cell lines, as well as to have an effect on the metabolism of certain drugs.
Advantages And Limitations For Lab Experiments
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments, such as its toxicity and the fact that it is not water soluble.
Future Directions
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of cancer, HIV-1, and other diseases. It could also be used to develop new antibiotics or other antimicrobial agents. In addition, it could be used to develop new methods for synthesizing other compounds with potential therapeutic applications. Finally, it could be used to develop new methods for synthesizing other compounds with potential industrial applications.
Scientific Research Applications
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been studied extensively in recent years due to its potential applications in medicine and other areas. It has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. In addition, it has been used in the synthesis of other compounds with potential therapeutic applications. For example, it has been used in the synthesis of an anti-inflammatory agent, a potential cancer drug, and a potential HIV-1 protease inhibitor.
properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-8-10-16(11-9-13)20-14(2)18-19(17(20)21)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBBCHHTKHCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
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